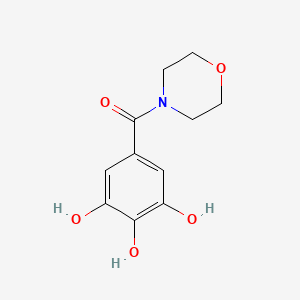

4-Morpholinegallic acid

Description

Structure

3D Structure

Properties

CAS No. |

63868-67-7 |

|---|---|

Molecular Formula |

C11H13NO5 |

Molecular Weight |

239.22 g/mol |

IUPAC Name |

morpholin-4-yl-(3,4,5-trihydroxyphenyl)methanone |

InChI |

InChI=1S/C11H13NO5/c13-8-5-7(6-9(14)10(8)15)11(16)12-1-3-17-4-2-12/h5-6,13-15H,1-4H2 |

InChI Key |

WYRHCBQBVYYPQX-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=C(C(=C2)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Morpholinegallic Acid

Strategic Approaches to the Synthesis of the 4-Morpholinegallic Acid Core Structure

The fundamental structure of 4-Morpholinegallic acid, also known as 4-(3,4,5-trihydroxybenzoyl)morpholine, is achieved through the formation of an amide bond between the carboxylic acid of a gallic acid precursor and the secondary amine of morpholine (B109124). nih.govlibretexts.org This core synthesis can be approached through several strategic pathways, each with its own set of advantages and considerations.

Condensation Reactions for Amide Bond Formation with Gallic Acid Precursors

The most direct and common method for synthesizing the 4-Morpholinegallic acid core involves the condensation reaction between a gallic acid derivative and morpholine. libretexts.org This reaction, which forms a stable amide linkage, can be facilitated by a variety of coupling reagents. luxembourg-bio.comgrowingscience.com

The choice of coupling reagent is critical and often depends on the specific reaction conditions and the nature of the substrates. luxembourg-bio.com Commonly employed reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as uronium-based reagents such as hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). growingscience.com The selection of the appropriate reagent and reaction conditions is crucial to maximize yield and minimize the formation of by-products. growingscience.com

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC, EDC | Widely used, activate the carboxylic acid for nucleophilic attack. |

| Uronium/Phosphonium Salts | HATU, HBTU, PyBOP | High coupling efficiency, often used for sterically hindered substrates. |

| Others | CDI, EEDQ | Offer alternative reactivity profiles and may be suitable for specific applications. |

This table provides a summary of common coupling reagent classes used in amide bond formation.

The reaction is typically carried out in an inert solvent, and the presence of a base may be required to neutralize the acid formed during the reaction. growingscience.com The specific gallic acid precursor used can also be varied. For instance, the hydroxyl groups of gallic acid may be protected prior to the condensation reaction to prevent unwanted side reactions, followed by a deprotection step to yield the final product.

Exploration of Alternative Synthetic Pathways to the Morpholinegallic Acid Framework

While direct condensation is a primary route, alternative synthetic strategies can be explored. One such approach could involve the use of acyl chlorides. Gallic acid can be converted to its more reactive acyl chloride derivative, for example, by treatment with thionyl chloride (SOCl₂). This acyl chloride can then readily react with morpholine to form the desired amide bond. ocr.org.uk This method avoids the need for a coupling reagent but requires careful handling of the reactive acyl chloride intermediate.

Another potential pathway could involve a two-step process starting from different precursors. For example, a suitably substituted aromatic ring could be synthesized first, followed by the introduction of the morpholine and gallic acid functionalities in subsequent steps. However, such multi-step syntheses are generally less efficient than the direct condensation approach.

Green Chemistry Principles in 4-Morpholinegallic Acid Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. acs.orgrjpn.org In the context of 4-Morpholinegallic acid synthesis, several green chemistry principles can be applied to create more sustainable and efficient processes. wjpmr.commatanginicollege.ac.in

One key principle is the use of safer solvents. rjpn.org Traditional amide bond formations often utilize dipolar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP), which are facing increasing regulatory scrutiny. luxembourg-bio.com Research into performing these reactions in more environmentally friendly solvents, such as water or bio-based solvents, is an active area of investigation. luxembourg-bio.com

Another important aspect is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. snu.ac.kr The use of catalytic methods for amide bond formation, as opposed to stoichiometric coupling reagents, can significantly improve atom economy. acs.orgnih.gov Biocatalysis, employing enzymes like amide bond synthetases, represents a promising green alternative that operates under mild conditions and often with high selectivity. nih.gov

Furthermore, the use of renewable feedstocks is a cornerstone of green chemistry. matanginicollege.ac.in Exploring synthetic routes that utilize bio-derived starting materials instead of petroleum-based ones can significantly reduce the environmental footprint of the synthesis. matanginicollege.ac.in

Derivatization and Functionalization Strategies of 4-Morpholinegallic Acid

Once the 4-Morpholinegallic acid core is synthesized, it can be further modified to create a diverse range of derivatives with potentially enhanced or novel properties. These modifications can be targeted at either the aromatic galloyl moiety or the morpholine heterocycle. The process of chemically modifying a compound to create a new one with properties suitable for a specific application is known as derivatization. researchgate.net

Modifications at the Aromatic Ring System of the Galloyl Moiety

The galloyl moiety, with its three hydroxyl groups, offers multiple sites for functionalization. nih.gov These hydroxyl groups can undergo various chemical transformations, allowing for the introduction of a wide array of functional groups.

Esterification and Etherification: The phenolic hydroxyl groups can be converted into esters or ethers. Esterification can be achieved by reacting 4-Morpholinegallic acid with various acyl chlorides or carboxylic anhydrides. colostate.edu Etherification can be carried out using alkyl halides in the presence of a base. These modifications can alter the polarity, solubility, and electronic properties of the molecule.

Substitution Reactions: The aromatic ring itself can be a target for electrophilic substitution reactions, although the electron-donating nature of the hydroxyl groups and the amide linkage will direct incoming electrophiles to specific positions. Halogenation, nitration, and sulfonation are potential reactions that could be explored to introduce new functional groups onto the aromatic ring.

| Modification Type | Reagents | Potential Functional Groups Introduced |

| Esterification | Acyl chlorides, Anhydrides | Acetyl, Benzoyl, etc. |

| Etherification | Alkyl halides, Sulfates | Methyl, Ethyl, Benzyl (B1604629), etc. |

| Halogenation | Br₂, Cl₂ | Bromo, Chloro |

| Nitration | HNO₃/H₂SO₄ | Nitro |

This table outlines potential modifications at the galloyl moiety of 4-Morpholinegallic acid.

Substitutions and Transformations on the Morpholine Heterocycle

The morpholine ring also presents opportunities for chemical modification, although these are generally less straightforward than modifications on the galloyl moiety. nih.govresearchgate.net

N-Oxidation: The nitrogen atom of the morpholine ring can be oxidized to form an N-oxide. This transformation alters the electronic properties and steric bulk of the morpholine ring.

Ring-Opening Reactions: Under certain harsh conditions, the morpholine ring can undergo ring-opening reactions, leading to the formation of linear amino alcohol derivatives.

α-Functionalization: More advanced synthetic methods can allow for the introduction of substituents at the carbon atoms adjacent to the nitrogen (α-position). researchgate.net This can be achieved through various strategies, including the formation of an iminium ion intermediate followed by nucleophilic attack. researchgate.net

These derivatization strategies provide a powerful toolkit for medicinal chemists and material scientists to fine-tune the properties of 4-Morpholinegallic acid and explore its potential in various applications.

Synthesis of 4-Morpholinegallic Acid Analogues and Congeners for Structure-Activity Studies

The synthesis of analogues and congeners of 4-Morpholinegallic acid is a strategic approach in medicinal chemistry to elucidate structure-activity relationships (SAR). researchgate.net This process involves systematically modifying the core structure to identify key pharmacophoric features and optimize biological activity. researchgate.net The development of novel derivatives allows researchers to probe the interactions of these compounds with biological targets and enhance desired properties. ufl.edu

Modifications can be targeted at three primary locations: the gallic acid core's phenolic hydroxyl groups, the carboxylic acid group, and the morpholine ring.

Modification of the Gallic Acid Core: The three phenolic hydroxyl groups on the gallic acid moiety are prime targets for modification. To explore the electronic and steric requirements for activity, these groups can be alkylated (e.g., methylation to form trimethoxy analogues), acylated, or converted to other functional groups. mdpi.com For instance, the synthesis of various ester and amide derivatives of gallic acid has shown that altering the lipophilicity can significantly impact cytotoxic and antioxidant activities. orientjchem.orgnih.gov The synthesis of chalcones incorporating a morpholine ring also highlights how complex derivatives can be constructed to explore new biological activities. jrespharm.com

Modification of the Carboxyl Group: The carboxylic acid is typically converted into an amide in 4-Morpholinegallic acid. SAR studies often involve replacing the morpholine amide with a diverse range of other amides, esters, or bioisosteres like 1,3,4-oxadiazoles. nih.gov For example, a series of amide derivatives of gallic acid were synthesized to improve properties like blood-brain barrier permeability by tuning lipophilicity. nih.gov Similarly, replacing the linker between aromatic rings and the core structure is a common strategy to improve bioavailability and potency. nih.gov

Modification of the Morpholine Ring: The morpholine ring itself can be substituted to investigate steric and electronic effects. Introducing substituents at various positions on the morpholine ring can influence binding affinity and pharmacokinetic properties. researchgate.net

The data derived from these synthetic modifications are crucial for building robust SAR models. These models, in turn, guide the rational design of new, more potent, and selective compounds. researchgate.netnih.gov

Table 1: Examples of Gallic Acid Derivative Syntheses for Structure-Activity Relationship (SAR) Studies

| Derivative Class | Synthetic Modification | Purpose of Modification / Finding | Reference(s) |

| Alkyl Esters | Esterification of the carboxyl group with various alkyl chains (e.g., hexyl). | To increase lipophilicity. Increased lipophilicity was correlated with higher cytotoxic activity against MCF-7 cell lines. | orientjchem.org |

| Amide Derivatives | Amidation of the carboxyl group with various amines. | To improve lipophilicity and potential to cross the blood-brain barrier. Some derivatives showed potent inhibition of α-Synuclein aggregation. | nih.gov |

| Azole Derivatives | Protection of hydroxyls, followed by coupling with azole moieties. | To introduce novel heterocyclic structures. Azole-modified derivatives exhibited significant antifungal activity against F. graminearum. | mdpi.com |

| Peptidomimetics | Multi-component reactions (e.g., Ugi reaction) to attach complex peptide-like side chains. | To create complex structures for exploring new binding interactions. Novel peptidomimetics were developed as HIV-1 capsid binders. | mdpi.com |

| Aspirin-Based Esters | Esterification of a benzyl alcohol derivative with aspirin. | To create hybrid molecules with potential for enhanced anticancer activity. | nih.gov |

Precursor Chemistry and Intermediate Reactivity in 4-Morpholinegallic Acid Synthesis

The successful synthesis of 4-Morpholinegallic acid is fundamentally dependent on the reactivity of its precursors and the stability of its intermediates. A controlled synthetic pathway is essential to ensure high yield and purity.

Role of Morpholine Precursors in Controlled Synthesis

Morpholine acts as the nucleophile in the key amide bond-forming reaction. Its role is central to the final structure of 4-Morpholinegallic acid. In a typical synthesis, morpholine is added to the activated gallic acid intermediate.

The control in this step is maintained through several factors:

Reaction Conditions: The reaction is often carried out in an inert, aprotic solvent (e.g., dichloromethane, dimethylformamide) to prevent side reactions. mdpi.com The temperature is carefully controlled to manage the reaction rate and minimize the formation of byproducts.

Stoichiometry: The relative amounts of the activated gallic acid derivative and morpholine are carefully measured to drive the reaction to completion and reduce the presence of unreacted starting materials.

Base: An organic base, such as triethylamine (B128534) or diisopropylethylamine, is frequently added to the reaction mixture. nih.gov Its role is to neutralize the acid (e.g., HCl) generated during the reaction, particularly when starting from an acyl chloride, thereby preventing the protonation and deactivation of the morpholine nucleophile.

The inherent stability of the morpholine ring makes it a robust precursor that generally does not undergo rearrangement or degradation under standard amide coupling conditions. researchgate.net

Characterization of Reaction Byproducts and Impurities

Even in a well-controlled synthesis, the formation of byproducts and the presence of impurities are possible. Rigorous characterization is essential to ensure the purity of the final compound. nih.gov

Potential impurities in the synthesis of 4-Morpholinegallic acid include:

Unreacted starting materials, such as the protected gallic acid or morpholine.

Incompletely deprotected intermediates, where one or more of the phenolic protecting groups remain.

Side-products from reactions involving the phenolic hydroxyls if protection was incomplete.

Byproducts from the coupling reagents themselves.

In some cases, self-coupling of the gallic acid precursor can occur, leading to dimerized impurities. nih.gov

A multi-step analytical procedure is employed for the identification and characterization of these species: nih.gov

Chromatographic Purification: The crude product is first purified using techniques like column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC). mdpi.com This separates the desired product from most impurities based on differences in polarity and size.

High-Resolution Mass Spectrometry (HRMS): This technique provides the exact molecular weight of the components in a sample, allowing for the determination of their elemental composition. mdpi.com It can differentiate the desired product from byproducts that may differ by only a single dalton or have identical nominal masses. nih.gov

Tandem Mass Spectrometry (MS/MS): By fragmenting the isolated ions, MS/MS helps to elucidate the structure of the product and any impurities, confirming the correct connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the final structure. jrespharm.com The chemical shifts, signal integrations, and coupling patterns provide a detailed map of the molecule, allowing for unambiguous identification and the detection of any residual impurities or byproducts.

Milder reaction conditions, such as lower temperatures during deprotection, can sometimes be employed to minimize the formation of certain byproducts. nih.gov

Advanced Analytical Spectroscopic and Chromatographic Methodologies for the Characterization of 4 Morpholinegallic Acid

High-Performance Liquid Chromatography (HPLC) Method Development for 4-Morpholinegallic Acid and its Derivatives

HPLC is a cornerstone technique for the analysis of 4-Morpholinegallic acid, enabling its separation from complex mixtures and quantification. asianjpr.comresearchgate.net The development of a robust HPLC method involves careful selection and optimization of both the stationary and mobile phases to achieve desired resolution and retention times. thermofisher.compharmaguru.co

The separation of 4-Morpholinegallic acid is typically achieved using reversed-phase HPLC (RP-HPLC). jocpr.com This technique utilizes a nonpolar stationary phase and a polar mobile phase. asianjpr.com

Stationary Phase: The most common stationary phase for separating phenolic compounds like gallic acid and its derivatives is a C18 (octadecylsilane) column. jocpr.comnih.gov These columns provide a hydrophobic surface that interacts with the analyte. The choice of stationary phase must also consider chemical stability, especially if the mobile phase has a high pH. labtech.tn Polymeric stationary phases, such as polystyrene-divinylbenzene, can be suitable for high pH conditions where silica-based columns might degrade. labtech.tn

Mobile Phase: The mobile phase in RP-HPLC for compounds like 4-Morpholinegallic acid usually consists of a mixture of an aqueous solvent and an organic modifier. pharmaguru.co

Organic Solvents: Acetonitrile and methanol (B129727) are the most frequently used organic solvents. asianjpr.commastelf.com Acetonitrile is often preferred due to its low viscosity and excellent UV transparency. mastelf.com Increasing the proportion of the organic solvent in the mobile phase generally leads to a decrease in retention time. chromatographyonline.com

Aqueous Phase and pH Control: The aqueous part of the mobile phase is often water, which can be modified with buffers to control the pH. pharmaguru.co For ionizable compounds like 4-Morpholinegallic acid, which contains a carboxylic acid group, controlling the mobile phase pH is critical. mastelf.comchromatographyonline.com Adjusting the pH away from the analyte's pKa ensures that the compound is in a single ionic form (either fully protonated or deprotonated), leading to sharper, more symmetrical peaks. chromatographyonline.com Acidic modifiers like formic acid or ortho-phosphoric acid are commonly added to the mobile phase to suppress the ionization of the carboxylic acid group, thereby increasing its retention on a reversed-phase column. jocpr.comchromatographyonline.com

Gradient vs. Isocratic Elution: Depending on the complexity of the sample, either isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) elution can be used. pharmaguru.co A gradient elution, where the concentration of the organic solvent is increased over time, is often employed for separating complex mixtures containing compounds with a wide range of polarities. pharmaguru.cochromatographyonline.com

A typical HPLC method for a related compound, gallic acid, is detailed in the table below, which provides a starting point for optimizing the separation of 4-Morpholinegallic acid.

| Parameter | Condition |

| Column | Thermo Scientific BDS HYPERSIL Phenyl, 250mm × 4.6mm, 5µm jocpr.com |

| Mobile Phase A | 0.1% ortho-phosphoric acid: Methanol (95:05 v/v) jocpr.com |

| Mobile Phase B | Acetonitrile jocpr.com |

| Elution Mode | Gradient jocpr.com |

| Flow Rate | 1.5 ml/min jocpr.com |

| Detection | Diode Array Detector (DAD) at 272 nm jocpr.com |

This interactive table summarizes typical HPLC conditions used for the analysis of gallic acid and related compounds, based on established research. jocpr.com

Once separated by HPLC, the detection of 4-Morpholinegallic acid is crucial for its characterization and quantification. The selection of a detector is based on the physicochemical properties of the analyte. asianjpr.com

UV-Vis and Diode Array Detection (DAD): Due to the presence of a substituted benzene (B151609) ring, 4-Morpholinegallic acid is expected to absorb light in the ultraviolet (UV) region of the electromagnetic spectrum. Most pharmaceutical compounds exhibit UV absorption in the 200-400 nm range. asianjpr.com A UV-Vis detector measures the absorbance of the eluent at a specific wavelength as it exits the HPLC column. hitachi-hightech.com A Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, offers a significant advantage over a standard UV-Vis detector. scioninstruments.com Instead of measuring at one or a few pre-selected wavelengths, a DAD simultaneously records the entire UV-Vis spectrum (typically 190-900 nm) for each point in the chromatogram. hitachi-hightech.comscioninstruments.com This provides three-dimensional data (absorbance vs. time vs. wavelength) and allows for the determination of the optimal detection wavelength, peak purity analysis, and spectral confirmation of the analyte's identity. scioninstruments.compan.olsztyn.pl For similar phenolic compounds, detection is often performed around 270-280 nm. jocpr.comshimadzu.com

Fluorescence Detection: Fluorescence detectors are highly sensitive and selective but require the analyte to be fluorescent, meaning it must absorb light at one wavelength and emit it at a longer wavelength. While not all compounds are naturally fluorescent, derivatization techniques can be employed to attach a fluorescent tag to the molecule of interest. The applicability of fluorescence detection for 4-Morpholinegallic acid would depend on its intrinsic fluorescence properties or the use of a suitable derivatization agent.

Mass Spectrometry (MS) Applications in Structural Elucidation and Purity Assessment

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is widely used for the structural elucidation, molecular weight determination, and purity assessment of synthesized compounds like 4-Morpholinegallic acid. nih.govmeasurlabs.com When coupled with HPLC (LC-MS), it provides a robust method for separating and identifying components in a mixture. wikipedia.org

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile, and non-volatile molecules like 4-Morpholinegallic acid. wikipedia.orgnih.gov In ESI, a high voltage is applied to a liquid sample to generate an aerosol of charged droplets. wikipedia.org As the solvent evaporates, ions of the analyte are released into the gas phase and can be directed into the mass analyzer. libretexts.org

A key advantage of ESI is that it typically produces minimal fragmentation, meaning the observed ion often corresponds to the protonated molecule [M+H]⁺ (in positive ion mode) or the deprotonated molecule [M-H]⁻ (in negative ion mode). wikipedia.org The ability to operate in both positive and negative ion modes is beneficial for a molecule like 4-Morpholinegallic acid, which has both a basic nitrogen atom in the morpholine (B109124) ring and an acidic carboxylic acid group. The observation of the molecular ion provides a direct measurement of the compound's molecular weight, which is a critical first step in its identification and purity assessment. nih.gov

Tandem mass spectrometry, also known as MS/MS, is a technique that involves multiple stages of mass analysis to obtain detailed structural information. wikipedia.orgnationalmaglab.org In a typical MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of 4-Morpholinegallic acid) is selected in the first mass analyzer (MS1). nationalmaglab.org This selected ion is then directed into a collision cell, where it collides with an inert gas (like argon or nitrogen), causing it to break apart into smaller fragment ions, a process known as collision-induced dissociation (CID). youtube.comencyclopedia.pub These resulting product ions are then analyzed in the second mass analyzer (MS2). nationalmaglab.org

The fragmentation pattern produced is characteristic of the molecule's structure. nationalmaglab.org By analyzing the masses of the fragment ions, chemists can deduce the connectivity of atoms within the molecule, confirming its identity. For 4-Morpholinegallic acid, expected fragmentation pathways could include the loss of water (H₂O), carbon dioxide (CO₂), and cleavages within the morpholine ring. This detailed structural fingerprint is invaluable for confirming the structure of the target compound and for identifying any potential isomers or impurities. encyclopedia.pub

High-Resolution Mass Spectrometry (HRMS) is an advanced technique that measures the mass-to-charge ratio of an ion with extremely high accuracy, typically to several decimal places. bioanalysis-zone.commsesupplies.com This high precision allows for the determination of the "exact mass" of a molecule. bioanalysis-zone.com

The key advantage of HRMS is its ability to determine the elemental composition of an unknown compound or to confirm the elemental formula of a known compound like 4-Morpholinegallic acid. measurlabs.com While standard mass spectrometry can distinguish between ions with different nominal masses (integer masses), HRMS can differentiate between ions that have the same nominal mass but different elemental formulas (isobars). bioanalysis-zone.com By comparing the experimentally measured exact mass to the calculated theoretical mass for a proposed chemical formula, researchers can confirm the elemental composition with a high degree of confidence. hilarispublisher.com The mass accuracy is typically reported in parts-per-million (ppm), with errors of less than 5 ppm being common. hilarispublisher.com This capability makes HRMS an essential tool for unequivocally confirming the identity and purity of newly synthesized compounds. lcms.cz

| Technique | Application for 4-Morpholinegallic Acid | Information Gained |

| ESI-MS | Molecular Weight Determination & Purity Check | Provides m/z of the molecular ion ([M+H]⁺ or [M-H]⁻), confirming molecular weight. wikipedia.orgnih.gov |

| MS/MS | Structural Elucidation | Generates a characteristic fragmentation pattern to confirm the chemical structure and identify isomers. wikipedia.orgnationalmaglab.org |

| HRMS | Elemental Composition Confirmation | Measures the exact mass to determine the precise elemental formula of the compound. measurlabs.combioanalysis-zone.com |

This interactive table summarizes the applications of different mass spectrometry techniques in the analysis of 4-Morpholinegallic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules, including 4-Morpholinegallic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. One- and two-dimensional NMR experiments are routinely employed to assign all proton (¹H) and carbon (¹³C) signals within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of 4-Morpholinegallic acid is characterized by distinct signals corresponding to the protons of the galloyl core and the morpholine ring.

The galloyl moiety features two chemically equivalent aromatic protons, H-2 and H-6. Due to the symmetrical substitution pattern of the benzene ring, these protons appear as a single signal, typically a singlet, in the aromatic region of the spectrum. The exact chemical shift is influenced by the electron-donating hydroxyl groups and the electron-withdrawing amide carbonyl group. Published data for gallic acid shows these protons resonating around 7.1 ppm. researchgate.netresearchgate.net

The morpholine ring contains eight protons, which are chemically equivalent in two sets of four due to rapid chair-to-chair interconversion at room temperature. The four protons on the carbons adjacent to the nitrogen atom (H-8, H-12) are deshielded by the adjacent amide carbonyl group and resonate at a different chemical shift compared to the four protons on the carbons adjacent to the oxygen atom (H-9, H-11). Both sets of protons typically appear as triplets, assuming coupling to their vicinal neighbors. The acidic protons of the three hydroxyl groups on the galloyl ring often appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature. Their signal will disappear upon the addition of deuterium (B1214612) oxide (D₂O) due to proton-deuterium exchange. libretexts.org

Table 1: Predicted ¹H NMR Spectral Data for 4-Morpholinegallic Acid

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.0 - 7.2 | s | 2H | H-2, H-6 |

| ~3.6 - 3.8 | t | 4H | H-8, H-12 (Morpholine, -N-CH₂) |

| ~3.5 - 3.7 | t | 4H | H-9, H-11 (Morpholine, -O-CH₂) |

| Variable | br s | 3H | -OH |

Note: This is a representative table. Actual chemical shifts may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of 4-Morpholinegallic acid, each unique carbon atom gives a distinct signal.

The spectrum would show a total of seven signals: five for the galloyl moiety and two for the morpholine ring. The carbonyl carbon (C-7) of the amide group typically resonates in the downfield region of 165-175 ppm. The aromatic carbons of the galloyl ring can be distinguished based on their substitution. The carbons bearing the hydroxyl groups (C-3, C-4, C-5) and the carbon attached to the amide group (C-1) are quaternary and will have distinct chemical shifts. The two equivalent protonated carbons (C-2, C-6) will appear as a single signal in the aromatic region. libretexts.orgresearchgate.net The two sets of methylene (B1212753) carbons in the morpholine ring (C-8/C-12 and C-9/C-11) are also distinguishable. spectrabase.com

Table 2: Predicted ¹³C NMR Spectral Data for 4-Morpholinegallic Acid

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C-7 (C=O) |

| ~145 | C-3, C-5 |

| ~138 | C-4 |

| ~125 | C-1 |

| ~108 | C-2, C-6 |

| ~66 | C-9, C-11 (-O-CH₂) |

| ~45 | C-8, C-12 (-N-CH₂) |

Note: This is a representative table. Actual chemical shifts may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for confirming the structural assignments made from 1D NMR spectra by revealing correlations between nuclei. wikipedia.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For 4-Morpholinegallic acid, a COSY spectrum would show a cross-peak between the signals of the morpholine protons at the δ ~3.6-3.8 ppm range (H-8, H-12) and those in the δ ~3.5-3.7 ppm range (H-9, H-11), confirming their vicinal relationship within the ring. No other correlations would be expected, as the aromatic protons (H-2, H-6) are isolated. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments map protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). uvic.ca An HSQC or HMQC spectrum would definitively link the proton signals to their corresponding carbon signals listed in Tables 1 and 2. For example, the aromatic proton signal at ~7.1 ppm would correlate with the carbon signal at ~108 ppm, confirming the C-2/H-2 and C-6/H-6 assignment.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons over two to three bonds, which is critical for piecing together different parts of the molecule. youtube.com For 4-Morpholinegallic acid, the most crucial HMBC correlation would be from the morpholine protons adjacent to the nitrogen (H-8, H-12) to the amide carbonyl carbon (C-7). This correlation unambiguously connects the morpholine ring to the galloyl moiety. Other key correlations would include those from the aromatic protons (H-2, H-6) to the carbonyl carbon (C-7) and to the quaternary carbons C-1, C-3, and C-5, confirming the structure of the galloyl core. researchgate.net

Table 3: Expected Key 2D NMR Correlations for 4-Morpholinegallic Acid

| Experiment | Correlating Nuclei | Information Gained |

| COSY | H-8/H-12 ↔ H-9/H-11 | Confirms proton connectivity in the morpholine ring. |

| HSQC/HMQC | H-2/H-6 ↔ C-2/C-6 | Links aromatic protons to their carbons. |

| H-8/H-12 ↔ C-8/C-12 | Links morpholine N-CH₂ protons to their carbons. | |

| H-9/H-11 ↔ C-9/C-11 | Links morpholine O-CH₂ protons to their carbons. | |

| HMBC | H-8/H-12 → C-7 | Crucial link: Connects the morpholine ring to the carbonyl carbon. |

| H-2/H-6 → C-7 | Confirms proximity of aromatic protons to the carbonyl group. | |

| H-2/H-6 → C-1, C-3, C-4, C-5 | Confirms the structure of the substituted benzene ring. |

Advanced Hyphenated Techniques for Complex Mixture Analysis

The characterization of 4-Morpholinegallic acid, especially within complex matrices such as synthetic reaction mixtures or biological samples, benefits immensely from the use of hyphenated analytical techniques. globalresearchonline.net These methods combine the separation power of chromatography with the detection and identification capabilities of spectroscopy.

LC-MS and GC-MS Integration for Metabolite and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone techniques for separating and identifying individual components in a mixture. researchgate.net

For a polar and non-volatile compound like 4-Morpholinegallic acid, LC-MS is the more direct and suitable method. nih.gov The compound can be separated from a mixture using reversed-phase high-performance liquid chromatography (HPLC), and the mass spectrometer provides highly sensitive detection and a mass-to-charge ratio (m/z). This allows for the precise quantification and identification of the target compound. Tandem mass spectrometry (LC-MS/MS) can induce fragmentation of the parent ion, providing structural information that is invaluable for identifying unknown impurities from a synthesis or metabolites from biological systems (e.g., products of hydroxylation, glucuronidation, or sulfation). unitn.it

GC-MS analysis of 4-Morpholinegallic acid is less direct because the compound's high polarity and multiple hydroxyl groups make it non-volatile. jchr.org To make it amenable to GC analysis, a derivatization step would be necessary to convert the polar -OH groups into more volatile ethers or esters. semanticscholar.org While this adds a step to sample preparation, GC-MS offers excellent chromatographic resolution and established libraries for spectral matching. It is particularly useful for detecting less polar impurities or degradation products that might be present in a sample.

LC-NMR for In-line Structural Information

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a powerful hyphenated technique that directly couples the separation capabilities of HPLC with the definitive structure-elucidating power of NMR spectroscopy. nih.govmdpi.com This allows for the acquisition of NMR spectra for individual components of a mixture as they elute from the chromatography column, often eliminating the need for tedious and time-consuming isolation. globalresearchonline.net

In the analysis of a mixture containing 4-Morpholinegallic acid, the sample would be injected into an HPLC system. The eluent from the column is passed through a specialized flow-cell within the NMR spectrometer's probe. mdpi.com This can be done in several modes:

On-flow mode: A continuous series of 1D ¹H NMR spectra are acquired as the chromatogram develops, providing a 2D plot of retention time versus NMR chemical shift. globalresearchonline.net

Stopped-flow mode: When the peak corresponding to 4-Morpholinegallic acid is detected (often by a parallel UV or MS detector), the chromatographic flow is temporarily halted. chromsoc.jp With the analyte trapped in the NMR flow-cell, more time-intensive and information-rich experiments, such as ¹³C NMR and 2D NMR (COSY, HSQC, HMBC), can be performed to provide unambiguous structural confirmation without isolating the compound. globalresearchonline.net

This technique is exceptionally valuable for impurity identification and the characterization of labile or minor components in a mixture.

Computational Chemistry and Molecular Modeling Investigations of 4 Morpholinegallic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding a molecule at the electronic level. These methods are used to predict molecular geometries, electronic properties, and spectroscopic data, offering a detailed profile of a compound's intrinsic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. jmchemsci.comsemanticscholar.org It is particularly effective for calculating the electronic properties of molecules like 4-Morpholinegallic acid, providing insights into its stability and chemical reactivity. researchgate.net DFT calculations would typically be performed to optimize the molecule's geometry to its lowest energy state and to determine key electronic descriptors.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. nih.gov The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

For 4-Morpholinegallic acid, the presence of electron-donating hydroxyl groups and the morpholine (B109124) ring is expected to influence the HOMO and LUMO energy levels. The delocalized π-system of the benzene (B151609) ring, coupled with these substituents, would likely result in a relatively high-energy HOMO, making the molecule a potential electron donor.

A hypothetical set of electronic properties for 4-Morpholinegallic acid, as would be calculated using a DFT method like B3LYP with a 6-311++G(d,p) basis set, is presented below. researchgate.netresearchgate.net

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| EHOMO | -5.8 eV | Electron-donating capability |

| ELUMO | -1.2 eV | Electron-accepting capability |

| Energy Gap (ΔE) | 4.6 eV | Chemical stability and reactivity |

| Ionization Potential (IP) | 5.8 eV | Energy required to remove an electron |

| Electron Affinity (EA) | 1.2 eV | Energy released upon gaining an electron |

| Dipole Moment | 3.5 D | Molecular polarity |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the electrostatic potential on the van der Waals surface of the molecule, using a color spectrum to represent different potential values.

Regions of negative electrostatic potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack. For 4-Morpholinegallic acid, these would be expected around the oxygen atoms of the carboxyl and hydroxyl groups, as well as the nitrogen and oxygen atoms of the morpholine ring, due to the presence of lone pairs of electrons.

Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are targets for nucleophilic attack. These regions would be anticipated around the hydrogen atoms of the hydroxyl and carboxylic acid groups. The aromatic ring itself would present a more neutral (green) region, though influenced by its substituents. Understanding this charge landscape is crucial for predicting non-covalent interactions like hydrogen bonding.

Conformational analysis is performed to identify the stable three-dimensional arrangements (conformers) of a molecule and to determine their relative energies. 4-Morpholinegallic acid possesses several rotatable bonds, leading to potential conformational isomers. The key torsions include the bond connecting the morpholine ring to the benzene ring and the bond of the carboxylic acid group.

The morpholine ring itself typically adopts a stable chair conformation. researchgate.netnih.gov However, the orientation of the entire morpholine group relative to the gallic acid core can vary. Computational scans of the potential energy surface, by systematically rotating these bonds, can identify the energetic minima corresponding to the most stable conformers. uky.edu The global minimum represents the most populated conformation at equilibrium.

A theoretical conformational analysis would reveal the preferred spatial arrangement of the functional groups, which is critical for understanding how the molecule interacts with other molecules, such as solvent molecules or biological receptors.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| A (Global Minimum) | 45° | 0.00 | Most stable, likely with minimized steric hindrance. |

| B | 90° | 1.5 | Transition state or higher energy conformer. |

| C | 135° | 0.8 | A second, less stable, local minimum. |

Molecular Dynamics Simulations of 4-Morpholinegallic Acid in Solvated Environments

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its interactions with its environment. mdpi.comnih.gov

MD simulations can be used to explore the conformational landscape and flexibility of 4-Morpholinegallic acid. researchgate.net By simulating the molecule's movements over a period of nanoseconds or longer, one can observe fluctuations in bond lengths, angles, and dihedral angles. This analysis helps to understand the molecule's intrinsic flexibility.

Metrics such as the Root Mean Square Deviation (RMSD) can be used to assess the stability of the molecule's conformation over the simulation time, while the Root Mean Square Fluctuation (RMSF) can pinpoint which parts of the molecule are the most flexible. It would be expected that the morpholine ring and the terminal groups of the gallic acid moiety would exhibit higher flexibility compared to the rigid aromatic ring. This dynamic behavior is crucial for processes like binding to a receptor, where conformational adaptability can be key. mtak.hu

The properties and behavior of a molecule can be significantly influenced by its solvent environment. tandfonline.com MD simulations in a solvated environment, typically using a box of explicit water molecules, are essential for studying these effects. The solvent can affect the conformational preferences of 4-Morpholinegallic acid by forming hydrogen bonds and other intermolecular interactions. mdpi.com

For 4-Morpholinegallic acid, the numerous hydrogen bond donors (hydroxyl, carboxyl groups) and acceptors (oxygen and nitrogen atoms) would lead to strong interactions with polar solvents like water. MD simulations can quantify these interactions by calculating properties such as the radial distribution function (RDF) for solvent molecules around specific atoms of the solute. These simulations can provide a realistic picture of how the molecule behaves in solution, which is fundamental for predicting its solubility and how it interacts with other molecules in a biological context.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 4-Morpholinegallic acid, and its biological target, typically a protein or enzyme.

While specific molecular docking studies exclusively targeting 4-Morpholinegallic acid are not extensively documented in publicly available literature, insights can be drawn from studies on analogous gallic acid derivatives. For instance, molecular docking analyses of various gallic acid derivatives have been performed to predict their binding affinities and interaction patterns with therapeutically relevant proteins. These studies often reveal key hydrogen bond interactions and hydrophobic contacts that contribute to the stability of the ligand-protein complex.

Table 1: Hypothetical Molecular Docking Results of 4-Morpholinegallic Acid with a Target Protein

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | ASP129, GLU210, LYS78 |

| Hydrogen Bonds | 3 |

| Hydrophobic Interactions | TYR82, PHE214 |

Note: The data in this table is illustrative and based on general principles of molecular docking, as specific studies on 4-Morpholinegallic acid are not available.

Cheminformatics and Machine Learning Applications in 4-Morpholinegallic Acid Research

Cheminformatics and machine learning are increasingly being applied in drug discovery to analyze large datasets of chemical compounds and predict their properties and activities. These approaches can accelerate the identification of novel drug candidates and optimize their characteristics.

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target. In the context of 4-Morpholinegallic acid, virtual screening could be employed to discover novel analogues with potentially improved pharmacological profiles.

This process typically involves creating a 3D model of the target protein and then computationally "docking" a large library of compounds into the active site. The compounds are then ranked based on their predicted binding affinity. Structure-based virtual screening relies on the known 3D structure of the target, while ligand-based virtual screening uses the structure of a known active molecule, such as a conceptual high-affinity 4-Morpholinegallic acid derivative, to find other compounds with similar properties. Methodologies like high-throughput virtual screening (HTVS), standard precision (SP), and extra precision (XP) docking can be used to filter and identify promising candidates from vast chemical libraries.

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are machine learning-based approaches that correlate the chemical structure of a compound with its biological activity or physicochemical properties.

For 4-Morpholinegallic acid and its analogues, a QSAR model could be developed to predict their activity against a specific biological target. This would involve compiling a dataset of related compounds with their experimentally determined activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. Machine learning algorithms, such as multiple linear regression, support vector machines, or neural networks, would then be used to build a mathematical model that relates these descriptors to the observed activity. Such a model could then be used to predict the activity of new, untested analogues of 4-Morpholinegallic acid, thereby guiding the synthesis of more potent compounds.

Table 2: Key Molecular Descriptors for QSAR Modeling of 4-Morpholinegallic Acid Analogues

| Descriptor | Description | Potential Influence on Activity |

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Can affect solubility and bioavailability. |

| LogP | The logarithm of the partition coefficient between octanol and water. | A measure of lipophilicity, which influences cell membrane permeability. |

| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms. | Important for specific interactions with the target protein. |

| Hydrogen Bond Acceptors | The number of electronegative atoms with lone pairs of electrons. | Crucial for forming hydrogen bonds with the target. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms. | Correlates with drug transport properties. |

Note: This table lists common descriptors used in QSAR studies and their general relevance.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 4 Morpholinegallic Acid Derivatives

Fundamental Principles of Structure-Activity Relationships in Galloyl-Morpholine Conjugates

SAR analysis for galloyl-morpholine conjugates involves a systematic examination of how chemical modifications to the core structure affect the compound's interaction with a biological target. This process helps identify the key molecular features, or pharmacophores, responsible for the desired activity. researchgate.netnih.gov The core structure combines the well-known antioxidant and biological-receptor-binding properties of the galloyl group (3,4,5-trihydroxyphenyl) with the morpholine (B109124) moiety, a heterocyclic motif recognized for improving pharmacokinetic profiles and acting as a versatile pharmacophore. e3s-conferences.orge3s-conferences.org

The Galloyl Moiety (3,4,5-Trihydroxyphenyl Group): The three adjacent hydroxyl groups on the phenyl ring are fundamental to the activity of many gallic acid derivatives. nih.gov These groups are excellent hydrogen bond donors, enabling strong interactions with amino acid residues in the active sites of target proteins. Furthermore, this vicinal triol system is a key feature for radical scavenging and antioxidant activity. The aromatic ring itself can participate in π-π stacking interactions with aromatic residues of a biological target. nih.gov

The Morpholine Ring: The morpholine ring is a privileged structure in medicinal chemistry. nih.gov Its oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom's basicity can be modulated. The entire ring structure often imparts favorable physicochemical properties, such as increased water solubility and metabolic stability, which can enhance a compound's pharmacokinetic profile. nih.govepa.gov The chair conformation of the morpholine ring also provides a defined three-dimensional shape for interaction with biological targets.

The Linker Group: The chemical bond connecting the galloyl and morpholine moieties is crucial. Typically, this is an amide or ester linkage. The nature of this linker influences the molecule's electronic properties, flexibility, and susceptibility to hydrolysis. An amide linker, for instance, introduces an additional hydrogen bond donor (N-H) and acceptor (C=O), which can form extra interactions with a receptor, potentially increasing binding affinity compared to an ester linkage. nih.gov

To understand the contribution of each structural feature, medicinal chemists employ systematic modification strategies. By altering one part of the molecule at a time and observing the effect on biological activity, a comprehensive SAR profile can be built.

Modification of the Galloyl Ring: Substituents can be added to the phenyl ring to probe steric and electronic requirements. For example, adding alkyl groups at the C-2 or C-6 positions could investigate steric tolerance in a binding pocket. Replacing hydroxyl groups with methoxy (B1213986) groups would reduce hydrogen bonding capability but increase lipophilicity, helping to determine the relative importance of these properties. nih.gov

Modification of the Morpholine Ring: Alkyl substitutions on the carbon atoms of the morpholine ring can explore steric interactions. Such modifications can influence the ring's conformation and how it fits into a target site. e3s-conferences.org

Alteration of the Linker: The length and flexibility of the linker can be varied. For instance, inserting a methylene (B1212753) (-CH2-) spacer between the galloyl carbonyl group and the morpholine nitrogen would increase the distance and rotational freedom between the two key moieties. This helps to determine the optimal spatial orientation for the galloyl and morpholine rings.

The following interactive table illustrates hypothetical SAR findings for a series of 4-morpholinegallic acid derivatives, based on established principles for gallic acid and morpholine compounds.

| Compound | Modification from Parent (4-Morpholinegallic acid amide) | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| Parent | - | Baseline | Reference compound with galloyl and morpholine moieties. |

| Derivative 1 | Methylation of 4-OH group on galloyl ring | Decrease | Reduces hydrogen bond donating capacity, which is often crucial for binding. nih.gov |

| Derivative 2 | Replacement of amide linker with ester linker | Variable / Decrease | Removes a hydrogen bond donor (N-H) and may alter stability and binding geometry. nih.gov |

| Derivative 3 | Addition of a methyl group at C-3 of the morpholine ring | Variable | Introduces steric bulk; effect depends on the topology of the target's binding site. e3s-conferences.org |

| Derivative 4 | Replacement of galloyl with a 3,5-dihydroxybenzoyl group | Decrease | Loss of one hydroxyl group significantly reduces binding and/or antioxidant potential. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR modeling takes SAR analysis a step further by establishing a mathematical relationship between the chemical structure and the biological activity. nih.gov This allows for the prediction of the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. For 4-morpholinegallic acid derivatives, relevant descriptors would include: researchgate.net

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include the Hammett constant (σ), which quantifies the electron-donating or -withdrawing nature of substituents on the galloyl ring, dipole moment, and partial atomic charges. These are critical for modeling electrostatic or polar interactions.

Steric Descriptors: These relate to the size and shape of the molecule. Taft's steric parameter (Es), molar refractivity (MR), and molecular volume are common examples. They help to model how the shape of a derivative influences its fit within a receptor binding site.

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which affects its ability to cross cell membranes and its interaction with hydrophobic pockets in a receptor. The most common descriptor is the partition coefficient (log P) or the hydrophobicity constant (π).

Topological Descriptors: These are numerical representations of molecular structure, such as connectivity indices, that describe the size, shape, and degree of branching.

Regression-based models are the classical approach to QSAR. They generate a linear or non-linear equation that correlates descriptor values with biological activity.

Hansch Analysis: This method, a cornerstone of QSAR, develops a linear model that combines hydrophobic, electronic, and steric parameters. A typical Hansch equation might look like: log(1/C) = k₁ logP + k₂σ + k₃Es + k₄ Where C is the concentration required for a specific biological effect, and k₁, k₂, k₃, and k₄ are coefficients determined by regression analysis. This model helps to quantify the relative contribution of hydrophobicity, electronics, and sterics to the activity.

The table below illustrates a hypothetical data structure for a Hansch analysis of 4-morpholinegallic acid derivatives.

| Derivative | Substituent (R) | log(1/C) | log P | σ (Sigma) | Es (Steric) |

|---|---|---|---|---|---|

| 1 | H | 4.50 | 1.20 | 0.00 | 0.00 |

| 2 | 4-Cl | 5.10 | 1.91 | 0.23 | -0.97 |

| 3 | 4-CH3 | 4.85 | 1.76 | -0.17 | -1.24 |

| 4 | 4-OCH3 | 5.05 | 1.18 | -0.27 | -0.55 |

| 5 | 3-NO2 | 4.30 | 1.18 | 0.71 | -1.01 |

3D-QSAR methods consider the three-dimensional structure of molecules and how their properties vary in 3D space. These approaches require aligning a set of molecules and then calculating interaction fields around them.

Comparative Molecular Field Analysis (CoMFA): In CoMFA, each molecule in a dataset is placed within a 3D grid. At each grid point, steric and electrostatic fields are calculated using a probe atom. Partial least squares (PLS) regression is then used to correlate the variations in these fields with the variations in biological activity. The results are often visualized as 3D contour maps, which show regions where increased steric bulk or positive/negative charge would be favorable or unfavorable for activity. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is similar to CoMFA but calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. It uses a Gaussian function to calculate the distance dependence of each field, which avoids some of the singularities at atomic positions that can occur in CoMFA and often results in more easily interpretable contour maps. nih.gov

The output of a CoMFA or CoMSIA study is typically summarized in a statistical table and visualized with contour maps.

Example Statistical Output from a CoMSIA Model

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | 0.65 | Indicates good internal model predictivity. |

| r² (Non-cross-validated r²) | 0.92 | Indicates a strong correlation between predicted and actual activity. |

| Field Contributions | ||

| Steric | 18% | Contribution of steric fields to the model. |

| Electrostatic | 35% | Contribution of electrostatic fields to the model. |

| Hydrophobic | 25% | Contribution of hydrophobic fields to the model. |

| H-Bond Donor | 22% | Contribution of H-bond donor fields to the model. |

These 3D-QSAR models provide powerful visual and quantitative feedback for designing new 4-morpholinegallic acid derivatives with optimized interactions with their biological target.

Ligand-Based and Target-Based Drug Design Principles Applied to 4-Morpholinegallic Acid Series

The development of novel therapeutic agents from a lead compound like 4-Morpholinegallic acid can be approached through two primary computational strategies: ligand-based and target-based drug design. The choice between these depends on the availability of structural information for the biological target of interest.

Ligand-based drug design is employed when the three-dimensional structure of the target protein is unknown. This approach leverages the knowledge of a set of molecules known to interact with the target. By analyzing the common chemical features and structure-activity relationships (SAR) within this set, a model can be built to predict the activity of new, untested compounds.

In contrast, target-based drug design relies on the known 3D structure of the biological target, typically a protein or enzyme. This structural information allows for the rational design of molecules that can fit into the target's binding site with high affinity and selectivity, leading to a desired therapeutic effect.

For the 4-Morpholinegallic acid series, a hypothetical drug discovery campaign could utilize either or both of these strategies to identify and optimize novel derivatives with enhanced biological activity.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and charged centers.

In the context of 4-Morpholinegallic acid, a pharmacophore model could be generated from a series of its derivatives with known biological activities. This model would highlight the key functional groups and their spatial arrangement crucial for activity. For instance, the morpholine ring might act as a hydrogen bond acceptor, while the gallic acid moiety could provide multiple hydrogen bond donors and an aromatic feature.

Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual compound libraries to identify new molecules that match the pharmacophoric features. This process, known as virtual screening, can significantly accelerate the discovery of novel hits.

Lead optimization is the subsequent process of refining the initial "hit" compounds to improve their potency, selectivity, and pharmacokinetic properties. For the 4-Morpholinegallic acid series, lead optimization strategies could involve:

Functional Group Modification: Systematically altering the functional groups on the gallic acid or morpholine moieties to enhance interactions with the target.

Scaffold Hopping: Replacing the core gallic acid or morpholine scaffold with a different chemical structure that maintains the essential pharmacophoric features.

Bioisosteric Replacement: Substituting certain functional groups with others that have similar physical or chemical properties to improve metabolic stability or reduce toxicity.

The following table illustrates a hypothetical lead optimization strategy based on pharmacophore modeling for 4-Morpholinegallic acid derivatives.

| Derivative | Modification | Predicted Activity Improvement | Rationale |

| Lead Compound | 4-Morpholinegallic acid | - | Baseline |

| Derivative A | Addition of a hydroxyl group to the morpholine ring | Increased | Potential for an additional hydrogen bond interaction. |

| Derivative B | Replacement of the morpholine ring with a piperazine (B1678402) ring | Variable | Alters the basicity and potential for new interactions. |

| Derivative C | Esterification of the carboxylic acid group | Decreased | The carboxylic acid may be a key hydrogen bond donor. |

Fragment-Based Drug Discovery Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds, particularly for challenging targets. This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to the target, albeit with low affinity. These initial fragment hits are then grown or linked together to create more potent lead compounds.

In the context of 4-Morpholinegallic acid, the molecule itself could be deconstructed into its constituent fragments: the morpholine ring and the gallic acid moiety. A fragment screening campaign could be initiated to identify other small molecules that bind to the target in a similar fashion to these core fragments.

Alternatively, if a target for 4-Morpholinegallic acid is identified, a fragment library could be screened against this target. Fragments that are found to bind in proximity to each other within the target's binding site can then be linked together to generate a novel lead compound that incorporates features of both fragments. This approach allows for the exploration of a wider chemical space and can lead to the discovery of highly efficient and novel chemical entities.

The table below outlines a hypothetical fragment-based approach utilizing the core structures of 4-Morpholinegallic acid.

| Fragment | Screening Method | Potential for Linking | Rationale for Growth |

| Morpholine | X-ray Crystallography | High | Can be elaborated to explore adjacent pockets in the binding site. |

| Gallic Acid | Surface Plasmon Resonance | High | The multiple hydroxyl groups offer several points for chemical modification. |

| Catechol | NMR Spectroscopy | Medium | A key component of the gallic acid structure, provides hydrogen bonding features. |

Applications in Chemical Biology Research and Advanced Materials

Development of 4-Morpholinegallic Acid as a Chemical Probe for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. rawdatalibrary.net The structure of 4-Morpholinegallic acid provides a foundation for the development of such tools.

Synthesis of Affinity Probes for Target Engagement Studies

Affinity-based probes are designed to bind specifically to a biological target, such as a protein. They typically consist of a recognition element, a reactive group for covalent labeling, and a reporter tag. To develop a 4-Morpholinegallic acid-based affinity probe, its core structure would serve as the recognition element. Synthetic modifications would be necessary to introduce a photoreactive group (like a diazirine or benzophenone) and a reporter tag (such as an alkyne or azide (B81097) for click chemistry).

The general workflow for synthesizing such a probe would involve:

Functionalization: Introducing a linker onto the 4-Morpholinegallic acid scaffold, likely at the carboxylic acid or one of the hydroxyl groups.

Attachment of a Reactive Group: Covalently attaching a photoreactive crosslinker to the linker.

Introduction of a Reporter Tag: Appending a bioorthogonal handle, like an alkyne, to another position on the scaffold or linker.

Once synthesized, these probes could be used in chemical proteomics experiments to identify the cellular targets of 4-Morpholinegallic acid derivatives.

Design of Fluorescent or Luminescent Probes for Imaging Applications

Fluorescent probes are invaluable tools for visualizing biological processes within living cells. While 4-Morpholinegallic acid itself is not inherently fluorescent, it could be chemically modified to create such a probe. The morpholine (B109124) group, in particular, is found in some existing fluorescent dyes that target acidic organelles like lysosomes. rawdatalibrary.net

The design strategy would involve conjugating the 4-Morpholinegallic acid scaffold to a known fluorophore (e.g., coumarin, fluorescein, or rhodamine). The gallic acid portion could act as a recognition motif, while the fluorophore provides the imaging signal. The properties of the resulting probe, such as its fluorescence wavelength and quantum yield, would depend on the chosen fluorophore and the chemical linkage. Such probes could potentially be used to visualize the subcellular localization of the compound or to develop sensors where binding to a target modulates the fluorescent signal.

Exploration of 4-Morpholinegallic Acid in Biomolecular Interaction Studies

The polyphenolic nature of the gallic acid core suggests that 4-Morpholinegallic acid could participate in various non-covalent interactions with biomolecules.

Modulation of Protein-Protein Interactions

Protein-protein interactions (PPIs) are central to nearly all cellular processes and represent an important class of therapeutic targets. nih.gov Small molecules that can either inhibit or stabilize these interactions are of great interest. nih.gov The gallic acid backbone of 4-Morpholinegallic acid, with its multiple hydroxyl groups, could potentially interact with amino acid residues at the interface of a PPI, disrupting the formation of the protein complex. The morpholine group adds a basic nitrogen atom and a distinct three-dimensional shape that could further influence binding specificity and affinity. To explore this, libraries of 4-Morpholinegallic acid derivatives would need to be screened against specific PPI targets.

Interaction with Nucleic Acids and Lipids

Many small molecules containing planar aromatic rings and cationic groups are known to interact with nucleic acids, either by intercalating between base pairs or by binding to the grooves of the DNA or RNA structure. nih.gov The gallic acid portion of 4-Morpholinegallic acid could potentially engage in such interactions, although it lacks the extended planar system typical of strong intercalators. The morpholine group, if protonated, could provide a positive charge to facilitate electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids. A study on a different morpholine-containing compound, N-(N-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide)-alpha-alanine, demonstrated its ability to act as a fluorescent probe that binds to the DNA groove. nih.gov

Interactions with lipids are also conceivable. The molecule possesses both hydrophilic (hydroxyls, morpholine oxygen and nitrogen) and moderately hydrophobic (aromatic ring) regions, giving it amphiphilic character. This could lead to interactions with the lipid bilayers of cell membranes or with lipid droplets, a possibility that is supported by research on other morpholine-containing fluorescent dyes designed for imaging lipid droplets. rawdatalibrary.net

Integration of 4-Morpholinegallic Acid into Functional Advanced Materials

Role as a Ligand in Metal Chelation for Material Science Applications

No published studies, articles, or patents were found that describe the use of 4-Morpholinegallic acid as a ligand for metal chelation in the context of material science. While the gallic acid moiety is known for its chelating properties, and morpholine derivatives can also act as ligands, the specific compound "4-Morpholinegallic acid" has not been documented in the literature for creating metal complexes intended for material science applications. Consequently, no data on its coordination chemistry, the properties of its potential metal complexes, or their applications in materials is available.

Potential in Polymer and Composite Material Development

There is no information available in the scientific literature regarding the incorporation or use of 4-Morpholinegallic acid in the development of polymers or composite materials. Searches for polymers functionalized with this compound, or its use as an additive or monomer in polymerization processes, yielded no relevant results. Therefore, there are no research findings to report on its effect on polymer properties, its role in composite material fabrication, or any potential applications in this field.

Application in Sensing and Electrochemical Devices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.